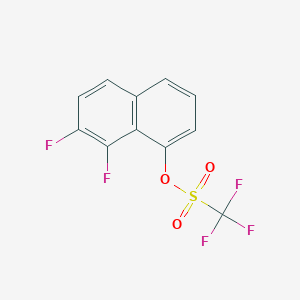![molecular formula C12H19N3OSi B13911794 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, including the protection of functional groups, nucleophilic substitution, and coupling reactions. One efficient method involves the Suzuki coupling reaction, where 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is reacted with a borate intermediate in the presence of a palladium catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
For industrial-scale production, the synthesis route must be optimized for yield, cost, and environmental impact. The Suzuki coupling reaction is favored due to its high efficiency and straightforward procedure. The use of recyclable catalysts and green solvents can further enhance the sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the 4-chloro position.
Coupling Reactions: It is commonly involved in Suzuki coupling reactions to form carbon-carbon bonds.
Deprotection Reactions: The trimethylsilyl group can be removed under mild conditions using fluoride ions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Fluoride Ions: Employed for the deprotection of the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolo[2,3-d]pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, such as baricitinib, which are used in the treatment of autoimmune diseases.
Biological Research: The compound’s derivatives are studied for their potential antiviral and anticancer activities.
Chemical Biology: It is used as a building block in the design of bioactive molecules that can modulate biological pathways.
Mechanism of Action
The mechanism of action of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For example, baricitinib, a derivative of this compound, inhibits Janus kinase (JAK) enzymes, which play a crucial role in cytokine signaling pathways . This inhibition can modulate immune responses and reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor in the synthesis of 7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine.
Baricitinib: A derivative used as a JAK inhibitor.
RDEA427: Another pyrrolo[2,3-d]pyrimidine derivative with potent antiviral activity.
Uniqueness
This compound is unique due to its versatile reactivity and its role as a key intermediate in the synthesis of various bioactive compounds. Its trimethylsilyl group provides stability and can be selectively removed under mild conditions, making it a valuable building block in medicinal chemistry .
Properties
Molecular Formula |
C12H19N3OSi |
|---|---|
Molecular Weight |
249.38 g/mol |
IUPAC Name |
trimethyl-[2-(pyrrolo[2,3-d]pyrimidin-7-ylmethoxy)ethyl]silane |
InChI |
InChI=1S/C12H19N3OSi/c1-17(2,3)7-6-16-10-15-5-4-11-8-13-9-14-12(11)15/h4-5,8-9H,6-7,10H2,1-3H3 |
InChI Key |
WUHSWAJJIXAIGL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=CN=CN=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)










